

# (S)-4-chloro-3-hydroxybutyronitrile chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-3-hydroxybutyronitrile

Cat. No.: B093200

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## An In-depth Technical Guide to (S)-4-chloro-3-hydroxybutyronitrile

For researchers, scientists, and professionals in drug development, **(S)-4-chloro-3-hydroxybutyronitrile** is a pivotal chiral intermediate. Its versatile chemical nature makes it a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the production of widely prescribed statin drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

## Core Chemical and Physical Properties

**(S)-4-chloro-3-hydroxybutyronitrile** is a colorless to light yellow liquid.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	127913-44-4[3][4]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> CINO[3][4]
Molecular Weight	119.55 g/mol [3][4]
Appearance	Colorless to light yellow liquid[1][2]
Boiling Point	239.0 ± 20.0 °C at 760 mmHg[3], 110 °C at 1 mmHg[1][5]
Melting Point	34-36 °C[3]
Density	1.250 g/mL at 20 °C[5]
Refractive Index	n <sub>20/D</sub> 1.474[1][5]
Flash Point	>110 °C[1][6]
Storage Temperature	2-8°C[7][8]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-4-chloro-3-hydroxybutyronitrile**.

Spectroscopic Data	Interpretation
Infrared (IR) Spectroscopy	A broad absorption band is observed in the 3400-3300 cm <sup>-1</sup> region, which is indicative of the O-H stretching of the hydroxyl group. A sharp peak around 2250 cm <sup>-1</sup> corresponds to the C≡N stretching of the nitrile group.[9]
<sup>1</sup> H NMR Spectroscopy	The proton NMR spectrum shows characteristic signals for the different protons in the molecule. [10]
<sup>13</sup> C NMR Spectroscopy	The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[10]

## Safety and Handling

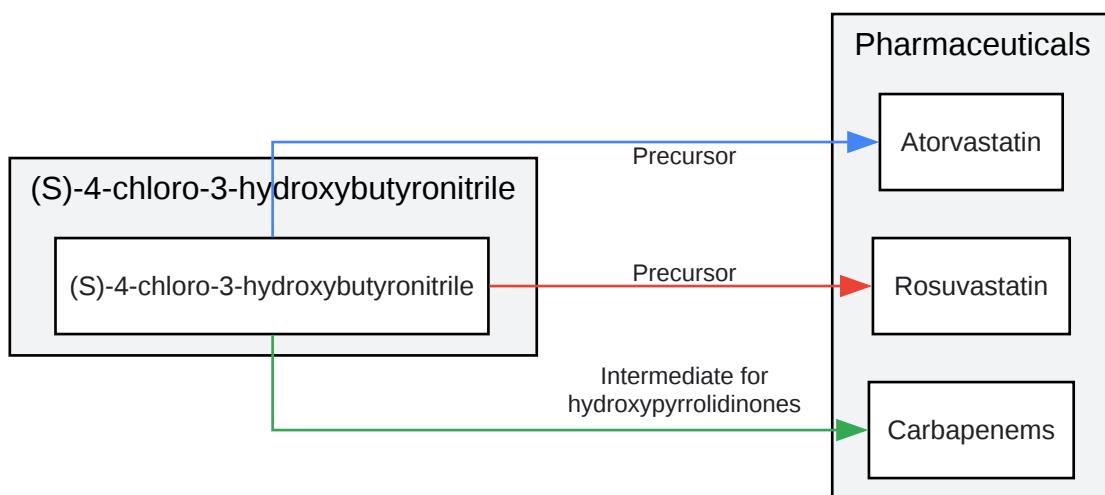
(S)-4-chloro-3-hydroxybutyronitrile is classified as a hazardous substance and requires careful handling.

Safety Information	Details
GHS Pictogram	GHS07 (Harmful)[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][11]

## Role in Pharmaceutical Synthesis

(S)-4-chloro-3-hydroxybutyronitrile is a key chiral building block in the synthesis of several important pharmaceuticals due to its stereospecificity.[9]

- Statins: It is a critical intermediate in the synthesis of cholesterol-lowering drugs such as Atorvastatin and Rosuvastatin.[2][9]
- Carbapenems: This compound is used to create hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[2][9]
- L-Carnitine: The (R)-enantiomer is instrumental in the synthesis of L-carnitine, a compound involved in fatty acid metabolism.[9]



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Caption: Role as a key pharmaceutical intermediate.

## Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of **(S)-4-chloro-3-hydroxybutyronitrile** from (S)-epichlorohydrin.<sup>[5][12]</sup>

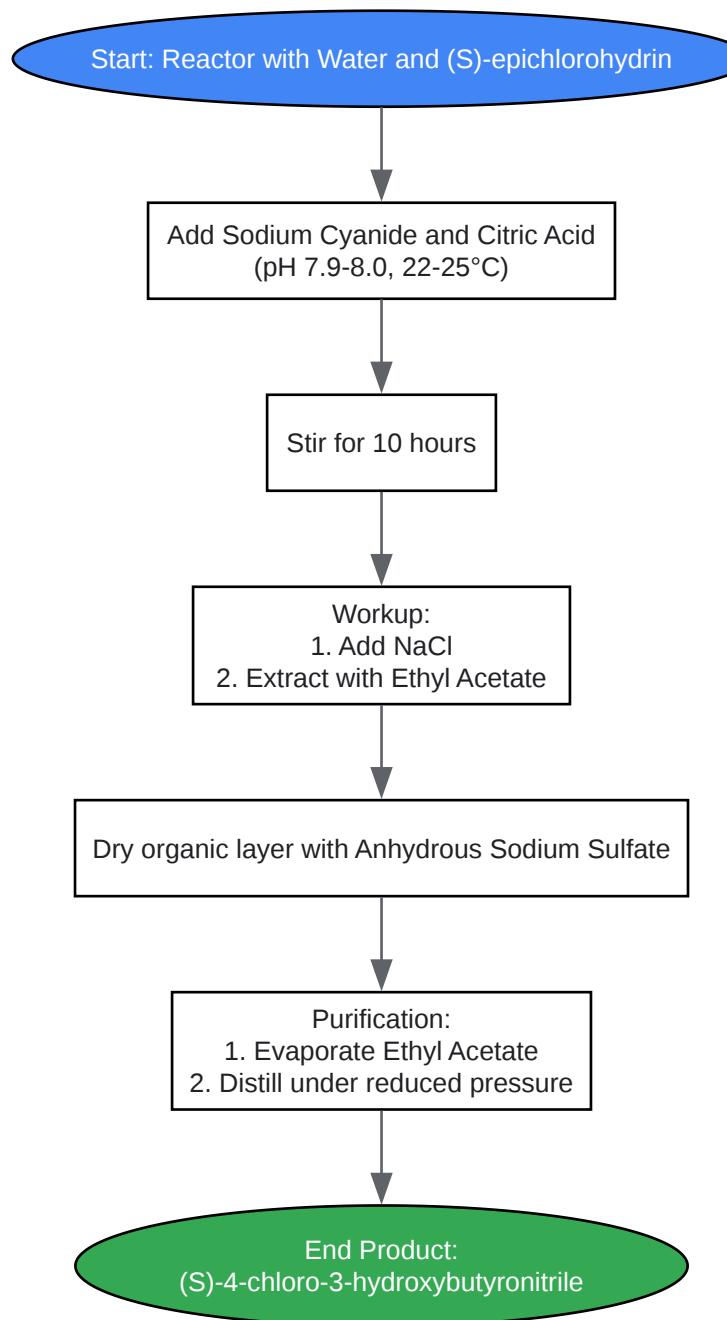
### Materials:

- (S)-epichlorohydrin (99.3% ee)
- 25% aqueous sodium cyanide
- 50% aqueous citric acid
- Sodium chloride
- Ethyl acetate
- Anhydrous sodium sulfate
- Water

### Procedure:

- Reaction Setup: Add 75 L of water to a reactor, followed by (S)-epichlorohydrin.[5][12]
- Reagent Addition: Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.[5][12]
- Reaction Conditions: Maintain the pH between 7.9 and 8.0 and the temperature at 22-25°C for 50 minutes.[5][12]
- Stirring: After the addition is complete, continue stirring for 10 hours.[5][12]
- Workup: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.[5]
- Drying: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.[5]
- Purification: Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue through a membrane distiller at 110°C/1 mbar to yield the final product.[5]

This process yields (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of 99.1% and an optical purity of 99.3% ee.[5]



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Caption: Synthesis workflow of **(S)-4-chloro-3-hydroxybutyronitrile**.

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